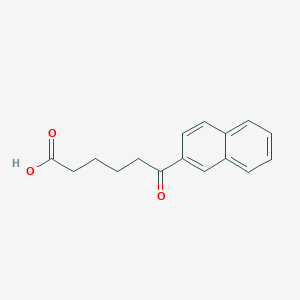![molecular formula C28H33N5O B138841 1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine CAS No. 134715-23-4](/img/structure/B138841.png)
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and drug discovery. BDP is a piperazine derivative that contains an azide group, which makes it a useful tool for chemical biology research. In
科学的研究の応用
BDP has a variety of potential applications in scientific research. One of its main uses is as a photoaffinity probe, which allows researchers to study the interactions between proteins and small molecules in cells. BDP can be used to label proteins of interest with a photoactivatable group, which can then be activated by light to crosslink the protein with its binding partners. This technique has been used to identify new drug targets and to study the mechanisms of action of existing drugs.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This means that BDP binds to the same site on the transporter as dopamine, preventing the uptake of dopamine into cells. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on neuronal signaling.
生化学的および生理学的効果
BDP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cultured cells, BDP has been shown to inhibit the uptake of dopamine and to increase the release of dopamine from cells. In animal studies, BDP has been shown to increase locomotor activity and to produce behavioral effects similar to those of other dopamine reuptake inhibitors.
実験室実験の利点と制限
One of the main advantages of BDP as a research tool is its ability to selectively label proteins of interest with a photoactivatable group. This allows researchers to study the interactions between proteins and small molecules in cells with high spatial and temporal resolution. However, BDP has some limitations as well. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and to interact with proteins in vivo. Additionally, the azide group in BDP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on BDP. One area of interest is the development of new photoaffinity probes based on BDP that can be used to study other classes of proteins, such as ion channels and receptors. Another area of interest is the development of new therapeutic agents based on BDP, either as dopamine reuptake inhibitors or as modulators of other signaling pathways. Finally, there is a need for further studies on the safety and toxicity of BDP, particularly in vivo, to determine its potential for use in clinical applications.
合成法
The synthesis of BDP involves a multi-step process that starts with the reaction between 3-bromopropylamine and 3-azidophenylboronic acid. The resulting 3-(3-azidophenyl)propylamine is then coupled with 4-(2-benzhydryloxyethyl)piperazine in the presence of a palladium catalyst to yield BDP. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
134715-23-4 |
|---|---|
製品名 |
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine |
分子式 |
C28H33N5O |
分子量 |
455.6 g/mol |
IUPAC名 |
1-[3-(3-azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C28H33N5O/c29-31-30-27-15-7-9-24(23-27)10-8-16-32-17-19-33(20-18-32)21-22-34-28(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-7,9,11-15,23,28H,8,10,16-22H2 |
InChIキー |
ROOYMGNUQMMFRW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-(2-(bis(phenyl)methoxy)ethyl)-4-(3-(3'-azidophenyl)propyl)piperazine 3-azido(3H)GBR-12935 3-azido-GBR 12935 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



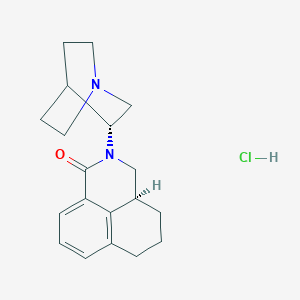
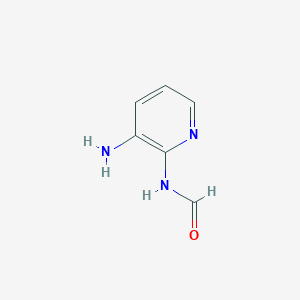
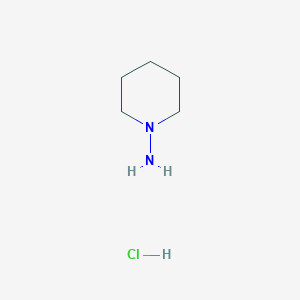
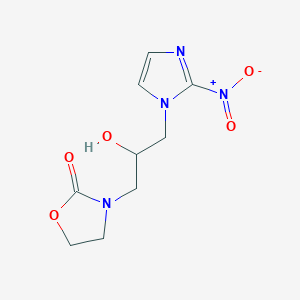
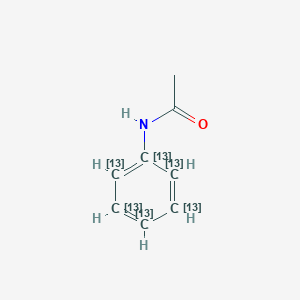
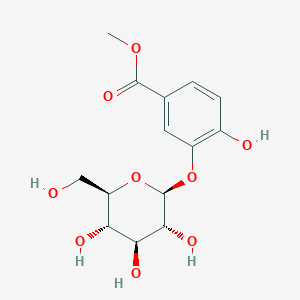
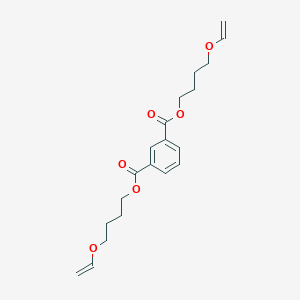
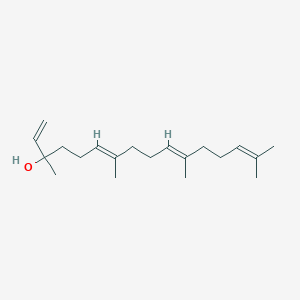
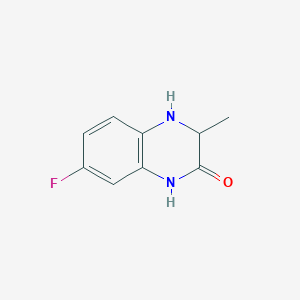
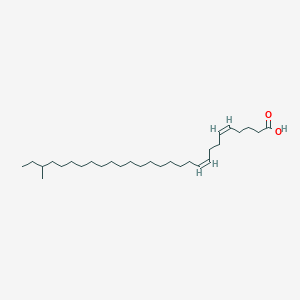
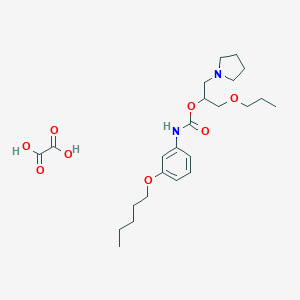
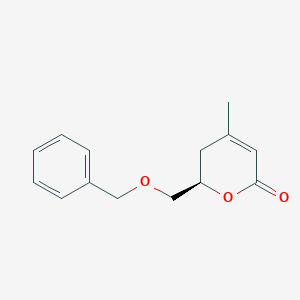
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
